PqsR-IN-3 Exhibits a Distinct Potency Profile vs. PqsR-IN-1 and PqsR-IN-2 in Whole-Cell pqs System Inhibition
PqsR-IN-3 inhibits the pqs QS system with an IC50 of 3.7 μM in the P. aeruginosa PAO1-L strain [1]. In direct cross-study comparison, PqsR-IN-1 (Compound 18) and PqsR-IN-2 (Compound 19) are more potent in the same assay, with IC50 values of 0.313 ± 0.156 μM and 0.298 ± 0.182 μM, respectively [2]. This indicates a >10-fold difference in potency within this specific whole-cell pqs reporter assay context.
| Evidence Dimension | Inhibition of pqs system in P. aeruginosa PAO1-L whole-cell assay |
|---|---|
| Target Compound Data | IC50 = 3.7 μM |
| Comparator Or Baseline | PqsR-IN-1 (IC50 = 0.313 ± 0.156 μM); PqsR-IN-2 (IC50 = 0.298 ± 0.182 μM) |
| Quantified Difference | PqsR-IN-3 is ~12-fold less potent than PqsR-IN-1/2 in this specific assay |
| Conditions | mCTX:PpqsA-lux whole-cell bioreporter assay in P. aeruginosa PAO1-L strain |
Why This Matters
Researchers prioritizing nanomolar potency in a pqs-reporter assay would favor PqsR-IN-1 or PqsR-IN-2, whereas those requiring the specific antivirulence profile and in vivo data of PqsR-IN-3 may accept this potency trade-off.
- [1] Miao, Z. Y., Zhang, X. Y., Yang, M. H., Huang, Y. J., Lin, J., & Chen, W. M. (2023). 3-Hydroxypyridin-4(1H)-one Derivatives as pqs Quorum Sensing Inhibitors Attenuate Virulence and Reduce Antibiotic Resistance in Pseudomonas aeruginosa. Journal of Medicinal Chemistry, 66(23), 15823–15846. View Source
- [2] Grossman, S., Soukarieh, F., Richardson, W., et al. (2020). Novel quinazolinone inhibitors of the Pseudomonas aeruginosa quorum sensing transcriptional regulator PqsR. European Journal of Medicinal Chemistry, 208, 112778. View Source
